(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766911
InChI: InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m0./s1
SMILES: CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol

(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride

CAS No.:

Cat. No.: VC13766911

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride -

Specification

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
IUPAC Name tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m0./s1
Standard InChI Key AAXPAHGOEJLWNJ-OULXEKPRSA-N
Isomeric SMILES C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C.Cl
SMILES CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl
Canonical SMILES CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, tert-butyl NN-[(2S,4R)-2-methylpiperidin-4-yl]carbamate hydrochloride, reflects its stereochemical configuration. The piperidine ring adopts a chair conformation, with methyl and carbamate substituents occupying equatorial positions to minimize steric strain . Key identifiers include:

PropertyValue
Molecular FormulaC11H23ClN2O2\text{C}_{11}\text{H}_{23}\text{ClN}_2\text{O}_2
Molecular Weight250.76 g/mol
CAS Number2305078-79-7
InChI KeyAAXPAHGOEJLWNJ-RJUBDTSPSA-N
SMILESC[C@@H]1CC@HNC(=O)OC(C)(C)C.Cl

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), with a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity.

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (400 MHz, D2_2O) exhibits signals at δ 3.85 (m, 1H, piperidine H-4), 3.10 (dd, 1H, piperidine H-2), and 1.44 ppm (s, 9H, tert-butyl) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C asymmetric stretch).

Synthesis and Manufacturing

Reaction Pathway

The synthesis proceeds via a two-step sequence:

  • Carbamate Formation: (2S,4R)-2-Methylpiperidin-4-amine reacts with tert-butyl chloroformate in dichloromethane, using triethylamine as a base, to yield the tert-butyl carbamate intermediate.

    Amine+ClCO2t-BuEt3NCarbamate Intermediate\text{Amine} + \text{ClCO}_2\text{t-Bu} \xrightarrow{\text{Et}_3\text{N}} \text{Carbamate Intermediate}
  • Salt Formation: The intermediate is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

Process Optimization

  • Temperature: Maintaining 0–5°C during chloroformate addition minimizes side reactions (e.g., over-alkylation).

  • Yield: Typical isolated yields range from 65–75%, with purity >98% (HPLC) .

Applications in Pharmaceutical Development

Protecting Group Strategy

The tert-butyl carbamate (Boc) group shields the piperidine amine during synthetic steps requiring acidic or nucleophilic conditions. Deprotection occurs via treatment with HCl in dioxane or trifluoroacetic acid, regenerating the free amine .

Case Studies

  • Antiviral Agents: Analogous Boc-protected piperidines serve as intermediates in protease inhibitors targeting hepatitis C virus .

  • Kinase Inhibitors: Piperidine carbamates are precursors to JAK2 inhibitors under investigation for myeloproliferative disorders.

ParameterValue
OSHA HazardsIrritant (Skin/Eye)
Storage Conditions2–8°C, inert atmosphere

Exposure Controls

  • PPE: Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation of dust.

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric routes to improve stereochemical purity .

  • Biological Screening: Evaluating the compound’s activity against neurological targets (e.g., sigma receptors).

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